N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFEOGQRMEPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391369 | |
| Record name | Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
781622-52-4 | |
| Record name | Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl Thieno 2,3 D Pyrimidin 4 Amine and Thienopyrimidine Derivatives
Impact of Substituents on Pharmacological Profiles
Influence of Aryl Ring Substitutions (e.g., Methoxy (B1213986), Fluoro)
Substituents on the aryl ring of N-arylthienopyrimidines play a critical role in modulating their biological activity. The presence and position of groups like methoxy (-OCH3) and fluoro (-F) can significantly impact the compound's electronic and steric properties, thereby affecting its binding affinity to target proteins. vulcanchem.com
The 2-methoxyphenyl group in N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is particularly noteworthy. The methoxy group is an electron-donating group that can influence the compound's solubility and electronic interactions. vulcanchem.com In some thienopyridine derivatives, a 4-methoxy substituent on the phenyl ring has been shown to improve biological activity. nih.gov The position of the methoxy group is also crucial; for instance, in a series of thieno[2,3-b]pyridines, it was observed that ortho- and para-substitutions on the phenyl ring of a cinnamoyl group were favored over meta-substitution for more potent activity. nih.gov
Fluorine substitutions are also a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In a study of thienopyrimidine derivatives, fluorinated compounds were synthesized to increase metabolic stability, and it was found that fluorination was well-tolerated, with the compounds retaining similar inhibitory concentrations to their non-fluorinated counterparts. elsevierpure.com
Below is an interactive data table summarizing the general impact of aryl ring substitutions on the activity of thienopyrimidine derivatives based on published research findings.
| Substituent | Position on Aryl Ring | General Impact on Activity | Reference Compound Example |
| Methoxy (-OCH3) | Ortho, Para | Generally favorable, can improve activity | 5-Benzoyl-thieno[2-3-b]pyridines |
| Methoxy (-OCH3) | Meta | Less favorable for potent activity | Cinnamoyl-thieno[2,3-b]pyridines |
| Fluoro (-F) | Not specified | Tolerated, can enhance metabolic stability | Thienopyrimidine derivatives for H. pylori |
Role of Modifications at the Thienopyrimidine Core
Modifications to the thienopyrimidine core are a key strategy for optimizing the pharmacological properties of this class of compounds. The core structure provides the fundamental scaffold for interaction with biological targets, and alterations can lead to significant changes in activity and selectivity. researchgate.net
Systematic substitutions at various positions of the thienopyrimidine core have been explored to develop the structure-activity relationship. elsevierpure.com For example, functionalization at the 5- and 6-positions of the thienopyrimidine ring has been shown to result in analogues with differing cooperativity profiles in the context of allosteric modulation. nih.gov In a study on thienopyrimidine inhibitors of VEGFR-2 kinase, modifications at the 7-position were found to be better tolerated than those at other positions. researchgate.net
The type of isomer of the thienopyrimidine core, such as thieno[2,3-d]pyrimidine (B153573) versus thieno[3,2-d]pyrimidine (B1254671), can also influence biological activity. In a study of PI3Kα inhibitors, compounds with a thieno[2,3-d]pyrimidine skeleton showed slightly stronger inhibitory activity against tested cancer cell lines compared to those with a thieno[3,2-d]pyrimidine skeleton. researchgate.net
Significance of Amino Group Position for Receptor Binding
Studies on various 4-amino-thieno[2,3-d]pyrimidine derivatives have highlighted the importance of this functional group. For instance, the 4-substituted aminothieno[2,3-d]pyrimidine scaffold is considered a promising backbone for the design of potent cytotoxic agents. researchgate.net The nature of the substituent on the 4-amino group also plays a significant role. N-methylation of the amine group attached at the 4-position in one study did not improve activity and increased cytotoxicity, suggesting that a free secondary amine is preferred in that series. elsevierpure.com
The acidity of the exocyclic amino group can also be a factor in binding affinity. For example, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the presence of a cyano group at position 5 was hypothesized to increase the acidity of the amino group, leading to stronger hydrogen bonding with the target receptor. nih.gov
Structural Determinants of Allosteric Modulation
Thieno[2,3-d]pyrimidine derivatives have been identified as novel allosteric modulators of G protein-coupled receptors, such as the dopamine (B1211576) D2 receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle way to modulate receptor function. nih.gov
The structural determinants for the allosteric activity of thienopyrimidines have been investigated. Key structural moieties are important for both functional affinity and the degree of cooperativity with the endogenous ligand. nih.gov For the thieno[2,3-d]pyrimidine scaffold, it has been found that functionalization at the 5- and 6-positions can lead to derivatives with divergent cooperativity profiles. nih.gov
Furthermore, subtle modifications to the substituents on the thienopyrimidine scaffold can switch a compound from being a negative allosteric modulator to an agonist. mdpi.com This highlights the delicate structure-activity relationships that govern the allosteric effects of these compounds. A secondary amine group has been identified as being important for allosteric activity in some series. nih.gov
Computational Predictions of Physicochemical Properties and Pharmacokinetic Parameters for Biological Activity
Computational methods are increasingly used to predict the physicochemical properties and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) parameters of drug candidates, including thienopyrimidine derivatives. These in silico studies help in the early stages of drug discovery to prioritize compounds with favorable drug-like properties.
For this compound, some predicted physicochemical properties are available from chemical suppliers. myskinrecipes.com For other thienopyrimidine derivatives, computational studies have been performed to predict properties such as intestinal absorption and drug-likeness. nih.gov For example, a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines suggested high intestinal absorption and good drug-likeness based on computational calculations. nih.gov
Quantitative structure-activity relationship (QSAR) studies are another computational tool used to correlate the chemical structure of compounds with their biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of thienopyrimidine derivatives to build predictive models and guide the design of more potent inhibitors.
The following interactive data table provides examples of computationally predicted parameters for a generic thienopyrimidine derivative, illustrating the types of data that can be generated through in silico methods.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for oral bioavailability |
| LogP | < 5 | Measure of lipophilicity, impacts absorption and distribution |
| Hydrogen Bond Donors | < 5 | Influences solubility and membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and membrane permeability |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut |
| Blood-Brain Barrier Penetration | Variable | Important for CNS-targeting drugs |
Pharmacological and Biological Activities of N 2 Methoxyphenyl Thieno 2,3 D Pyrimidin 4 Amine and Thienopyrimidine Analogues
Anticancer Activities
Thieno[2,3-d]pyrimidine (B153573) derivatives have been extensively investigated for their potential as anticancer agents. nih.govtandfonline.comnih.gov Their mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival. researchgate.netresearchgate.net The versatility of the thienopyrimidine core allows for a wide range of structural modifications, leading to the development of compounds with potent and selective anticancer properties. nih.govnih.gov
The anticancer effects of many thienopyrimidine analogues are attributed to their ability to inhibit various protein kinases. researchgate.netresearchgate.net These compounds are often designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its catalytic activity. The following sections detail the inhibitory activities of N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine and its analogues against several key kinases implicated in cancer.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival. Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies. The thieno[2,3-d]pyrimidine scaffold has been identified as a promising core for the development of EGFR inhibitors.
Several studies have demonstrated the potent EGFR inhibitory activity of thieno[2,3-d]pyrimidine derivatives. For instance, a series of novel 6,7,8,9-tetrahydro-5H-cyclohepta nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their EGFR inhibitory activity. One of the compounds in this series, Compound 5f , exhibited an IC50 value of 0.042 µM against EGFR, demonstrating potent inhibition. tandfonline.comnih.gov Another study on 2,4-disubstituted-pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidines highlighted a 4-aminopyrazolone analogue that showed promising anticancer activity, suggesting its potential as an EGFR inhibitor. nih.gov
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 5f (a cyclohepta nih.govresearchgate.netthieno[2,3-d]pyrimidine derivative) | 0.042 | tandfonline.comnih.gov |
| 4-aminopyrazolone analogue (a pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidine derivative) | Data not available | nih.gov |
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110α, p110β, p110γ, or p110δ) and a regulatory subunit. The thieno[2,3-d]pyrimidine core is a key pharmacophore in the design of potent and selective PI3K inhibitors.
A novel series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents. The inhibitory activity of these compounds was evaluated against PI3K isoforms α, β, and γ. Compound VIb from this series demonstrated the most promising activity, with 72% and 84% inhibition of PI3Kβ and PI3Kγ, respectively, at a concentration of 10 µM. nih.govtandfonline.comnih.gov Another study led to the discovery of a series of thienopyrimidine derivatives as highly potent and selective PI3K inhibitors with nanomolar PI3Kα inhibitory potency and over 100-fold selectivity against mTOR kinase. nih.gov Two lead compounds from this series, 6g and 6k , were found to be most potent against PI3Kα and also exhibited single to low double-digit nanomolar potencies against PI3Kβ, PI3Kδ, and PI3Kγ. nih.gov Furthermore, a series of thienopyrimidine derivatives were reported as novel potent and selective PI3Kδ inhibitors, with compound 6 showing nanomolar PI3Kδ potency. nih.gov
| Compound | Target Isoform | Inhibition (%) at 10 µM | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound VIb | PI3Kβ | 72% | - | nih.govtandfonline.comnih.gov |
| PI3Kγ | 84% | - | ||
| Compound 6g | PI3Kα | - | 2.07 | nih.gov |
| PI3Kβ | - | 15 | ||
| PI3Kδ | - | 25 | ||
| PI3Kγ | - | 45 | ||
| Compound 6k | PI3Kα | - | 0.48 | nih.gov |
| PI3Kβ | - | 8.6 | ||
| PI3Kδ | - | 12 | ||
| PI3Kγ | - | 31 | ||
| Compound 6 | PI3Kδ | - | Nanomolar range | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thienopyrimidine derivatives have emerged as potent inhibitors of VEGFR-2, often in the context of dual EGFR/VEGFR-2 inhibition.
A series of novel 6,7,8,9-tetrahydro-5H-cyclohepta nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives were found to act as dual EGFR and VEGFR-2 inhibitors. One compound from this series, Compound 5b , displayed a VEGFR-2 IC50 of 0.51 µM. nih.gov Another study focused on the design and synthesis of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Several compounds in this study exhibited excellent anticancer activities, with compound 17f showing a high inhibitory activity against VEGFR-2 with an IC50 value of 0.23 µM, which was equipotent to the reference drug sorafenib. researchgate.netfue.edu.eg Furthermore, a series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine based-derivatives were designed as VEGFR-2 inhibitors, with the thieno[2,3-d]pyrimidine derivatives 21b, 21c, and 21e exhibiting highly potent dose-related VEGFR-2 inhibition with IC50 values of 33.4, 47.0, and 21 nM, respectively. nih.govresearchgate.net
| Compound | IC50 | Reference |
|---|---|---|
| Compound 5b (a cyclohepta nih.govresearchgate.netthieno[2,3-d]pyrimidine derivative) | 0.51 µM | nih.gov |
| Compound 17f (a thieno[2,3-d]pyrimidine derivative) | 0.23 µM | researchgate.netfue.edu.eg |
| Compound 21b (a thieno[2,3-d]pyrimidine derivative) | 33.4 nM | nih.govresearchgate.net |
| Compound 21c (a thieno[2,3-d]pyrimidine derivative) | 47.0 nM | nih.govresearchgate.net |
| Compound 21e (a thieno[2,3-d]pyrimidine derivative) | 21 nM | nih.govresearchgate.net |
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Activating mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), making it an attractive therapeutic target. Thieno[2,3-d]pyrimidine-based analogues have been investigated as potential FLT3 inhibitors.
A novel series of thieno[2,3-d]pyrimidine-based analogues were designed and synthesized as FLT3 inhibitors for the treatment of AML. One of the most promising compounds from this series, compound 17a , demonstrated potent inhibition of FLT3-positive leukemic cell growth and of the FLT3 D835Y mutant kinase. nih.gov In another study, thienopyrimidine-based analogues, originally developed as IKKβ inhibitors, were found to have good inhibitory profiles against FLT3, with activities under 1µM. nih.gov Furthermore, a series of thieno[2,3-d]pyrimidines were evaluated for their specific FLT3 kinase inhibitory activity, with Compound 5 exhibiting the highest inhibitory activity. tandfonline.com
| Compound | Activity | Reference |
|---|---|---|
| Compound 17a | Potent inhibition of FLT3 D835Y | nih.gov |
| Thienopyrimidine-based analogues | Good inhibition profiles under 1µM | nih.gov |
| Compound 5 | Highest inhibitory activity in its series | tandfonline.com |
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in various cellular processes, including cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many human cancers. The thieno[2,3-d]pyrimidine scaffold has been utilized to develop potent c-Met inhibitors, often as dual inhibitors with other kinases like VEGFR-2.
A series of potent dual c-Met and VEGFR-2 inhibitors bearing the thieno[2,3-d]pyrimidine scaffold were developed. In this series, compound 12j was identified as the most potent, with IC50 values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively. nih.gov Another study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines for c-Met inhibition. The thieno[2,3-d]pyrimidine 6b emerged as the most potent compound, with an IC50 of 35.7 nM against c-Met and high selectivity over a panel of other kinases. nih.gov
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Compound 12j | 25 | nih.gov |
| Compound 6b | 35.7 | nih.gov |
Anti-proliferative Effects in Cancer Cell Lines
The kinase inhibitory activities of thieno[2,3-d]pyrimidine derivatives translate into anti-proliferative effects in various cancer cell lines.
Thieno[2,3-d]pyrimidine analogues have demonstrated significant anti-proliferative activity against a range of breast cancer cell lines. A study on a series of novel thieno[2,3-d]pyrimidine derivatives reported inhibitory effects on the triple-negative breast cancer cell line MDA-MB-231 scielo.brresearchgate.netscielo.br. One specific analogue, N-(2-methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine, a derivative of the title compound, was evaluated for its bioactivity against MDA-MB-231 cells scielo.br. Another study highlighted a thieno[2,3-d]pyrimidine derivative, compound 6b, which exhibited potent cytotoxicity with an IC50 value of 5.91 µM against MDA-MB-231 and 7.16 µM against the MCF-7 cell line tandfonline.com. Furthermore, other analogues have shown strong cytotoxicity against the MCF-7 cell line, with IC50 values as low as 8.3 μg/mL mdpi.comnih.gov. The anti-proliferative effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest nih.gov.
| Compound Analogue | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound l (a thieno[2,3-d]pyrimidin-4-amine (B81154) derivative) | MDA-MB-231 | 27.6 | researchgate.net |
| Compound 6b | MDA-MB-231 | 5.91 | tandfonline.com |
| Compound 6b | MCF-7 | 7.16 | tandfonline.com |
| Thienopyrimidine 3 | MCF-7 | 0.045 | mdpi.com |
| Ester 2 | MDA-MB-231 | 0.16 | mdpi.com |
The anti-proliferative activity of thieno[2,3-d]pyrimidine derivatives has also been observed in colorectal cancer cell lines. Several studies have reported the efficacy of these compounds against HCT116 and HT-29 cells scirp.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.gov. One of the more potent analogues, compound 6j, was found to be efficacious in HCT116 and HCT15 colon cancer cell lines with an IC50 range of 0.6-1.2 μM nih.gov. Another derivative, compound RP-010, showed an IC50 of 0.6 ± 0.3 µM in HCT116 cells mdpi.com. The mechanisms underlying these anti-proliferative effects include the induction of apoptosis, oxidative stress, and mitotic catastrophe nih.gov.
| Compound Analogue | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5b | HCT-116 | <3-fold more potent than Doxorubicin | scirp.org |
| Compound 6j | HCT116 | 0.6 - 1.2 | nih.gov |
| RP-010 | HCT116 | 0.6 ± 0.3 | mdpi.com |
| Compound 3c | HCT-116 | 1.184 | researchgate.net |
| Compound 3e | HCT-116 | 3.403 | researchgate.net |
Ovarian Cancer Cell Lines (e.g., OV2008, A2780)
Research into the efficacy of thieno[2,3-d]pyrimidine derivatives has extended to various cancer types, including ovarian cancer. While specific data on this compound against OV2008 and A2780 cell lines is not extensively documented in the reviewed literature, studies on analogous compounds provide insight into the potential of this chemical class.
One study detailed the design and synthesis of thieno[2,3-d]pyrimidine-based chimeric molecules that act as both BRD4 inhibitors and nitric oxide donors for the treatment of ovarian cancer. nih.govdocumentsdelivered.com These novel derivatives were developed as part of a multifunctional drug strategy aimed at increasing potency and mitigating drug resistance. nih.gov Another investigation into thieno[2,3-b]pyridine (B153569) derivatives, a related class of compounds, explored their cytotoxic effects and impact on glycosphingolipid expression in the ovarian cancer cell lines SK-OV-3 and OVCAR-3. nih.gov
Furthermore, a study evaluating a range of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives tested their cytotoxicity against the human ovarian cancer cell line Skov3, among others. mdpi.com A separate derivative, referred to as compound II in one study, demonstrated potent cytotoxic effects against the ovarian cancer cell line SKOV3, with an IC50 value of 3.83 µM. nih.gov
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Analogues against Ovarian Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
|---|
Note: The table is populated with data for analogous compounds due to the absence of specific data for this compound in the reviewed sources.
Brain Cancer Cell Lines (e.g., LN-229, GBM-10)
The therapeutic potential of thieno[2,3-d]pyrimidine derivatives has also been investigated in the context of brain cancers, such as glioblastoma. The fused heterocyclic ring system of thienopyrimidines is a key structural element in compounds designed to target various kinases implicated in cancers like glioblastoma multiforme. researchgate.net
One derivative, in particular, was reported to exhibit powerful cytotoxicity against the glioblastoma cell line U87, with an IC50 value of 11.94 μM, acting through the inhibition of the epidermal growth factor receptor (EGFR). nih.gov While specific studies on this compound against LN-229 and GBM-10 cell lines were not identified in the available literature, the activity of analogues against other glioblastoma cell lines underscores the potential of this compound class.
Table 2: Cytotoxic Activity of a Thieno[2,3-d]pyrimidine Analogue against a Glioblastoma Cell Line
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
|---|
Note: This table features data for an analogous compound, as specific data for this compound was not available in the reviewed literature.
Leukemia Cell Lines
The anticancer activity of thieno[2,3-d]pyrimidine derivatives has been evaluated against various leukemia cell lines. In one study, a newly synthesized thieno[2,3-d]pyrimidine derivative, compound 4x, was tested against human leukemia HL-60 cells and showed slight activity with an IC50 value of 10.2 µM. mdpi.com The same study also assessed the cytotoxicity of these derivatives against human acute T-cell leukemia (Jurkat cells). mdpi.com
Another area of research has focused on the inhibition of specific kinases involved in leukemia. For instance, thienopyrimidine-based analogues have been developed to target the FMS-like tyrosine kinase 3 (FLT3), which is crucial for the survival and proliferation of hematopoietic stem cells. nih.govsemanticscholar.org
Table 3: Cytotoxic Activity of a Thieno[2,3-d]pyrimidine Analogue against a Leukemia Cell Line
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
|---|
Note: The data presented is for an analogous compound, as specific findings for this compound were not found in the reviewed sources.
B-Cell Lymphoma Cell Lines
The application of thieno[2,3-d]pyrimidine derivatives extends to the study of B-cell lymphomas. One of the notable compounds from this class is CUDC-907 (fimepinostat), which functions as an inhibitor of PI3K kinase and mTOR kinase. nih.gov This compound has been investigated in patients with relapsed or refractory diffuse large B-cell lymphoma and other high-grade B-cell lymphomas. nih.gov
Mechanisms of Anticancer Action
The anticancer effects of thieno[2,3-d]pyrimidine derivatives are mediated through several cellular mechanisms, primarily the induction of apoptosis and the arrest of the cell cycle.
Apoptosis Induction
Several studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells. One investigation into newly designed thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives found that several of these compounds induced significant early apoptosis in HT-29 and HepG-2 cancer cell lines. semanticscholar.org
The mechanism of apoptosis induction by these compounds has been further elucidated in some studies. For example, the potency of one of the most effective 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones was confirmed through Hoechst 33258 staining and an evaluation of its effects on apoptosis-related proteins. nih.gov Another study involving a thieno[3,2-d]pyrimidine (B1254671) derivative showed that it induced apoptosis by promoting the activation of caspase-3. Furthermore, a chimeric BRD4 inhibitor/nitric oxide-donator based on the thieno[2,3-d]pyrimidine scaffold was found to induce cellular apoptosis both in vitro and in vivo. documentsdelivered.com
Cell Cycle Arrest (G1, G2/M Phases)
In addition to inducing apoptosis, thieno[2,3-d]pyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases.
One study found that a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines caused cell cycle arrest. nih.gov Another investigation into a pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine derivative, compound B1, revealed that it blocked the G2/M phases of the cell cycle in H1975 lung cancer cells. nih.gov A different thieno[3,2-d]pyrimidine compound was observed to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells.
Modulation of Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK signaling pathway, a critical cascade in cellular communication, governs fundamental processes such as cell proliferation, survival, and differentiation. clinicaltrials.gov Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. clinicaltrials.govmdpi.comresearchgate.net While direct studies on the effect of this compound on this pathway are not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) derivatives, to which it belongs, has demonstrated significant activity in modulating this cascade.
Research into structurally related compounds, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, has shown their potential as blockers of the Raf-MEK-ERK signaling pathway. oncotarget.com One notable study identified a novel derivative, 14m , that exhibited potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), A375 (melanoma), SK-MEL-2 (melanoma), and SK-HEP-1 (liver cancer). oncotarget.com Mechanistic investigations revealed that this compound suppresses cancer cell migration, induces apoptosis, and decreases the phosphorylation levels of both MEK and ERK in a dose-dependent manner. oncotarget.com Furthermore, it was observed to increase the production of reactive oxygen species (ROS). oncotarget.com
The thieno[2,3-d]pyrimidine scaffold itself has been identified as a core structure for inhibitors of B-Raf, a key kinase in the Raf-MEK-ERK pathway. researchgate.net Structure-activity relationship (SAR) studies on N-phenylthieno[2,3-d]pyrimidin-4-amines have led to the identification of potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), another receptor tyrosine kinase that can activate the MAPK/ERK pathway. nih.gov The most active compounds in this series demonstrated IC₅₀ values in the sub-micromolar range. nih.gov These findings suggest that the thieno[2,3-d]pyrimidine core, as present in this compound, is a promising scaffold for developing inhibitors that can modulate the Raf-MEK-ERK signaling pathway, thereby exerting anticancer effects.
Dual Inhibition of Multiple Targets (e.g., VEGFR-2 and HSP90)
The development of multi-target inhibitors is a growing strategy in cancer therapy to overcome the complexity and heterogeneity of tumors. oncotarget.com Thieno[2,3-d]pyrimidine derivatives have emerged as promising scaffolds for the design of such dual-action agents. Notably, this class of compounds has been investigated for its ability to simultaneously inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other crucial cancer-related targets.
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govbohrium.comresearchgate.netnih.gov Several studies have reported the design and synthesis of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. nih.govbohrium.comresearchgate.netnih.gov For instance, a series of novel thieno[2,3-d]pyrimidines demonstrated significant anticancer activity against various human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). researchgate.net The most active compounds in these series exhibited potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range. myskinrecipes.com
Building on this scaffold, researchers have explored the potential for dual inhibition. One study reported the development of thieno[2,3-d]pyrimidine derivatives as potent dual inhibitors of both c-Met and VEGFR-2. nih.gov The c-Met proto-oncogene is another important target in cancer therapy. The lead compound from this study, 12j , displayed IC₅₀ values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively. nih.gov While direct evidence for the dual inhibition of VEGFR-2 and Heat Shock Protein 90 (HSP90) by this compound is not yet prominent in the literature, the demonstrated ability of the thieno[2,3-d]pyrimidine scaffold to accommodate dual inhibitory roles suggests that this is a viable and promising area for future research and drug development.
Induction of Oxidative Stress
A promising strategy in cancer therapy is the selective induction of oxidative stress in tumor cells, leading to their demise. Thienopyrimidine derivatives have been shown to exert their anticancer effects through this mechanism. A study investigating a series of 13 structural variants of thieno[2,3-d]pyrimidine derivatives (6a-6m) revealed their ability to induce oxidative stress in cancer cells. nih.gov
Induction of Mitotic Catastrophe
Mitotic catastrophe is a form of cell death that occurs as a result of aberrant mitosis. nih.gov It is characterized by the formation of large cells with multiple nuclei and is a distinct process from apoptosis. nih.gov This mechanism is often triggered by antitumor drugs and ionizing radiation, particularly in cancer cells with a defective p53 protein, which are often resistant to apoptosis. nih.gov
Research has demonstrated that thienopyrimidine derivatives can induce mitotic catastrophe as a means of exerting their anticancer effects. nih.gov In a study of 13 different thieno[2,3-d]pyrimidine derivatives, one compound, 6j , was found to induce mitotic catastrophe in HCT116 wild-type cells. nih.gov Significantly, the cytotoxicity of this compound was similar in HCT116 cells that were deficient in the apoptotic proteins Bax, Bak, or both, indicating that 6j can trigger an alternative death pathway when apoptosis is compromised. nih.gov This finding is particularly relevant for the treatment of tumors that have developed resistance to apoptosis-inducing therapies. The ability to induce mitotic catastrophe highlights a key mechanism through which thienopyrimidine analogues can effectively eliminate cancer cells. nih.gov
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many highly invasive and metastatic cancers. nih.govmdpi.comtheraindx.comacs.orgacs.org It plays a crucial role in cell survival, proliferation, and migration, making it an attractive target for cancer therapy. mdpi.com While research on the direct inhibition of FAK by this compound is limited, studies on the closely related thieno[3,2-d]pyrimidine scaffold have demonstrated potent FAK inhibitory activity. nih.govmdpi.comtheraindx.comacs.orgacs.org
In one study, a series of thieno[3,2-d]pyrimidine derivatives were designed and synthesized as novel FAK inhibitors. nih.govtheraindx.comacs.org An intensive structure-activity relationship (SAR) study led to the identification of a lead compound, 26 , which not only exhibited potent FAK inhibition but also showed activity against FLT3 mutants, indicating a multi-targeted profile. nih.govtheraindx.comacs.org This compound demonstrated remarkable efficacy in reducing tumor burden in a xenograft mouse model of MDA-MB-231 breast cancer and also caused tumor regression in a model of acute myeloid leukemia (MV4-11). nih.govtheraindx.comacs.org Another study identified a 2,7-disubstituted-thieno[3,2-d]pyrimidine, compound 22 , which suppressed FAK activity with an IC₅₀ of 28.2 nM and inhibited the proliferation of U-87MG (glioblastoma), A-549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. mdpi.com These findings underscore the potential of the thienopyrimidine core structure as a scaffold for the development of effective FAK inhibitors.
| Compound | FAK IC₅₀ (nM) | Cancer Cell Line | Cell Proliferation IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 22 | 28.2 | U-87MG | 0.16 | mdpi.com |
| Compound 22 | 28.2 | A-549 | 0.27 | mdpi.com |
| Compound 22 | 28.2 | MDA-MB-231 | 0.19 | mdpi.com |
Anti-Infective Activities
Antiviral Activity (e.g., HIV, Hepatitis C)
The thieno[2,3-d]pyrimidine scaffold has been a subject of interest in the development of novel antiviral agents, with studies exploring its efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).
With regard to HIV, several pyrimidine and thienopyrimidine derivatives have been synthesized and evaluated for their anti-HIV activity. acs.orgnih.govresearchgate.net While some studies on new pyrimidine analogues did not show significant inhibition of HIV-1 and HIV-2 replication in cell culture, the structural similarity of thienopyrimidines to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs) continues to make them an attractive area of research. researchgate.net For instance, certain 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives have demonstrated anti-HIV-1 activity comparable to the FDA-approved NNRTI, nevirapine. nih.gov
In the context of Hepatitis C, the quest for effective direct-acting antiviral (DAA) agents has led to the investigation of various heterocyclic compounds. acs.org Although specific studies on this compound against HCV are not widely reported, the broader class of pyrimidine and related heterocyclic analogues has been explored. For example, a series of new pyrimidine analogues were evaluated for their in vitro activity against an HCV replicon system. While none of the compounds met the criteria for a selective inhibitor in that particular study, the potential for structural modifications to optimize anti-HCV activity was noted. Thiazolidinone derivatives, which share some structural features with pyrimidines, have also been identified as inhibitors of HCV NS5B polymerase. These findings suggest that the thienopyrimidine scaffold warrants further investigation as a potential source of novel anti-HCV agents.
| Compound Class | Virus | Activity/Target | Reference |
|---|---|---|---|
| S-DABO Derivatives | HIV-1 | Inhibited replication of laboratory and clinical strains; comparable to nevirapine. | nih.gov |
| New Pyrimidine Analogues | HIV-1 and HIV-2 | No significant inhibition of replication in cell culture. | |
| New Pyrimidine Analogues | HCV | Evaluated in replicon system; no selective inhibitors identified. | |
| Thiazolidinone Derivatives | HCV | Inhibitors of HCV NS5B polymerase. |
Antimicrobial and Antibacterial Properties
The thieno[2,3-d]pyrimidine nucleus is a well-established pharmacophore exhibiting a broad spectrum of antimicrobial activities. While specific antibacterial data for this compound is not extensively detailed in publicly available literature, numerous studies on analogous compounds highlight the potential of this chemical class.
Research has shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which are structurally related to the amine series, possess significant antibacterial properties. For instance, a study investigating a series of these compounds revealed that a derivative bearing a meta-methoxyphenyl group and an ethylenediamine (B42938) side chain was a highly potent antibacterial agent. nih.gov This compound demonstrated broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 0.13 mM, making it 6 to 15 times more potent than the standard antibiotics streptomycin (B1217042) and ampicillin. nih.gov Molecular docking studies suggested that the antibacterial action of this analogue is likely due to the inhibition of the topoisomerase II DNA gyrase enzyme. nih.gov
The general findings from various studies indicate that the antimicrobial efficacy of thienopyrimidine derivatives is influenced by the nature and position of substituents on the core structure. These compounds have been screened against a variety of Gram-positive and Gram-negative bacteria, often showing promising results. ijacskros.com For example, certain N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives have demonstrated good activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Analogue
| Compound | Test Organism | MIC (mM) |
|---|---|---|
| Compound 22 (with m-methoxyphenyl group) | Gram-positive & Gram-negative bacteria | 0.05 - 0.13 |
| Streptomycin (Control) | Gram-positive & Gram-negative bacteria | ~0.3 - 1.95 |
| Ampicillin (Control) | Gram-positive & Gram-negative bacteria | ~0.3 - 1.95 |
Data sourced from a study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov
Antifungal Properties
Similar to their antibacterial effects, thieno[2,3-d]pyrimidine analogues have demonstrated significant antifungal activity. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov These studies indicate that the substitution at the 4-amino position plays a crucial role in determining the antifungal potency.
Further research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has identified compounds with excellent antifungal profiles. nih.gov Notably, analogues bearing a para-chlorophenyl or a meta-methoxyphenyl group, combined with a 2-(2-mercaptoethoxy)ethan-1-ol side chain, exhibited potent activity. These compounds were found to be 10-15 times more potent than the conventional antifungal agents ketoconazole (B1673606) or bifonazole, with MIC values of 0.013-0.026 mM and 0.027 mM, respectively. nih.gov The potent antifungal activity of these analogues was associated with low Minimum Fungicidal Concentration (MFC) values, indicating a fungicidal rather than fungistatic mode of action. nih.gov Computational studies suggest that the antifungal mechanism may involve the inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme. nih.gov While these findings are for the thienopyrimidinone core, they underscore the potential of the broader thienopyrimidine scaffold as a source of novel antifungal agents.
Table 2: Antifungal Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Analogues
| Compound | Test Fungi | MIC (mM) |
|---|---|---|
| Compound 14 (with p-chlorophenyl group) | Various fungal species | 0.013 - 0.026 |
| Compound 15 (with m-methoxyphenyl group) | Various fungal species | 0.027 |
| Ketoconazole (Control) | Various fungal species | ~0.27 - 0.4 |
| Bifonazole (Control) | Various fungal species | ~0.27 - 0.4 |
Data sourced from a study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov
Antituberculosis Activity via Cytochrome bd Oxidase Inhibition
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel therapeutic targets. The electron transport chain of M. tuberculosis is a key area of investigation. While cytochrome bd oxidase has been identified as a viable drug target, research has shown that the thieno[2,3-d]pyrimidine scaffold targets a different component of the respiratory chain. researchgate.netwustl.eduresearchgate.net
Specifically, 4-amino-thieno[2,3-d]pyrimidines have been identified as a novel class of inhibitors of the cytochrome bc1 complex, targeting the QcrB subunit. wustl.eduresearchgate.net This was determined through the selection of resistant mutants of M. tuberculosis, which harbored nonsynonymous mutations in the qcrB gene. wustl.edu The inhibition of the cytochrome bc1 complex by these compounds leads to a decrease in ATP levels in M. tuberculosis cultures. wustl.edu Furthermore, these 4-amino-thieno[2,3-d]pyrimidines demonstrated enhanced activity against a mutant strain of M. tuberculosis that is deficient in cytochrome bd oxidase, a characteristic feature of cytochrome bc1 inhibitors. wustl.edu
In contrast, studies on the isomeric thieno[3,2-d]pyrimidin-4-amines have shown that they do inhibit cytochrome bd oxidase. researchgate.netrsc.org This highlights a critical structure-activity relationship difference between the two thienopyrimidine isomers. Currently, there is no specific data available in the reviewed literature detailing the antituberculosis activity or the specific molecular target of this compound.
Antiprotozoal Efficacy
The thienopyrimidine scaffold has been investigated for its potential against various protozoan parasites. While direct studies on this compound are limited, research on related analogues provides evidence of antiprotozoal activity.
A series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. nih.gov Several of these compounds exhibited significant activity, with IC50 values in the low micromolar range (0.74–6.4 μM). nih.gov These compounds were also found to be non-cytotoxic against human lung (A549) and cervical (HeLa) cancer cell lines, indicating a favorable selectivity index. nih.gov
These findings suggest that the tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine core is a promising scaffold for the development of new antimalarial agents. The specific contribution of the N-(2-methoxyphenyl) substituent to this activity remains to be determined through further focused studies.
Table 3: Antiplasmodial Activity of Tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine Analogues
| Compound | P. falciparum (W2 strain) IC50 (μM) |
|---|---|
| F4 | 0.75 |
| F16 | 0.74 |
| Chloroquine (Standard) | 0.17 |
Data from a study on tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine derivatives. nih.gov
Neuropharmacological Activities
Neuroprotective Effects
The potential for thienopyrimidine derivatives to exert neuroprotective effects has been an area of active research. While direct experimental data on the neuroprotective activity of this compound is sparse, one source indicates that it is explored for such applications due to its ability to modulate signaling pathways. myskinrecipes.com
Studies on structurally related compounds provide a basis for this exploration. For instance, a novel, highly selective SIRT2 inhibitor, 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078), has demonstrated significant neuroprotective effects. nih.gov In a lactacystin-induced in vitro model of Parkinson's disease neuronal cell death in the N27 cell line, this compound showed promising neuroprotection. nih.gov This suggests that the broader tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidin-4(3H)-one scaffold could be a valuable starting point for developing agents against neurodegenerative diseases. The neuroprotective potential of the specific this compound awaits confirmation through dedicated in vitro and in vivo studies.
Dopamine (B1211576) D2 Receptor Modulation (Negative Allosteric Modulation)
The thieno[2,3-d]pyrimidine scaffold has been identified as a novel negative allosteric modulator (NAM) of the dopamine D2 receptor. nih.gov This discovery was made through a virtual ligand screening, and subsequent pharmacological validation confirmed its allosteric mode of action. nih.gov This class of compounds is distinct from known dopaminergic ligands.
Further studies have explored the structure-activity relationships of this scaffold, revealing that subtle modifications can lead to NAMs with varied affinity and cooperativity profiles. nih.gov For example, the type of amine substituent at the 4-position of the 5,6,7,8-tetrahydrobenzo researchgate.netrsc.orgthieno[2,3-d]pyrimidine core, as well as substituents on the fused cyclohexane (B81311) moiety, have been shown to influence the allosteric modulation. nih.gov A secondary amine at the 4-position was found to be important for the allosteric effect. nih.gov While these studies establish the thieno[2,3-d]pyrimidine core as a D2 receptor NAM, specific pharmacological data for this compound within this context is not explicitly detailed in the currently reviewed literature. The findings do, however, strongly suggest that this compound could possess similar modulatory activity, warranting further investigation.
Other Enzyme Inhibitions
Beyond the well-documented effects on major enzyme families, the thienopyrimidine scaffold has been investigated for its inhibitory potential against a diverse range of other enzymes critical to various pathological processes. These explorations have revealed activities against enzymes involved in inflammation, hormone synthesis, and DNA repair, highlighting the versatility of the thienopyrimidine core in medicinal chemistry.
Chitinase (B1577495) Inhibition
Research into the inhibitory activity of this compound and its analogues against chitinase is not extensively documented in publicly available scientific literature. While the thienopyrimidine scaffold is known for a broad range of biological activities, its specific interaction with chitinases remains an area with limited investigation.
Phosphodiesterase Inhibition
Thienopyrimidine derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
Notably, new thieno[3,2-d]pyrimidines have been designed and synthesized as selective inhibitors of cAMP-specific phosphodiesterase type 4 (PDE4). Through optimization of a 4-benzylamino-2-butylthieno[3,2-d]pyrimidine lead compound, researchers identified potent and selective PDE4 inhibitors. One interesting compound, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, demonstrated a good profile in potentiating cAMP accumulation in guinea pig eosinophils, suggesting efficient cell penetration.
Furthermore, novel cycloalkene-fused thienopyrimidine analogues have shown significant inhibitory properties against phosphodiesterase 5 (PDE5). By modifying the terminal cycloalkene ring size and the substituents at position 4, researchers achieved potent inhibitors. For instance, a compound featuring a benzylamine (B48309) substituent and a cycloheptene (B1346976) terminal ring exhibited the highest PDE5 inhibitory activity with an IC₅₀ value of 190 nM, along with good selectivity over PDE7 and PDE9.
Table 1: Thienopyrimidine Analogues as Phosphodiesterase Inhibitors
| Compound Class | Target | Key Compound Example | Activity |
|---|---|---|---|
| Thieno[3,2-d]pyrimidines | PDE4 | 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine | Potent and selective inhibition, good activity in cAMP potentiation. |
| Cycloalkene-fused thienopyrimidines | PDE5 | Compound with benzylamine substituent and cycloheptene ring | IC₅₀ = 190 nM, with good selectivity vs. PDE7 and PDE9. nih.gov |
Poly-ADP Ribose Polymerase (PARP) Inhibition
Poly-ADP Ribose Polymerase (PARP) is a family of enzymes crucial for DNA repair. vulcanchem.com PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. vulcanchem.comresearchgate.net These inhibitors block PARP's catalytic action, preventing the synthesis of poly(ADP-ribose) chains, which in turn halts the recruitment of DNA repair proteins to sites of single-strand breaks. researchgate.net This leads to the accumulation of DNA damage and, ultimately, cell death in cancer cells that rely heavily on PARP for survival. researchgate.netekb.eg
While direct studies on this compound as a PARP inhibitor are limited, research on structurally related scaffolds suggests the potential of thieno-fused systems in this area. For example, a series of inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold yielded compounds with potent PARP-1 inhibitory activity and anti-proliferative effects against BRCA-deficient cell lines, comparable to the approved drug olaparib. vulcanchem.com This indicates that the thienopyrimidine framework could serve as a valuable template for the design of novel PARP inhibitors.
17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key enzyme in the biosynthesis of potent estrogens, such as estradiol (B170435) (E2), from their less active precursors. nih.govmyskinrecipes.com This function makes it a critical target for treating hormone-dependent diseases like breast cancer and endometriosis. nih.govscielo.br
Research has demonstrated that compounds based on a thieno[2,3-d]pyrimidin-4(3H)-one core are potent inhibitors of 17β-HSD1. nih.govmyskinrecipes.com A study involving a library of fused (di)cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-one based compounds identified several potent inhibitors in both cell-free and cell-based assays. nih.govnih.gov One of the most potent nonsteroidal 17β-HSD1 inhibitors reported was 4-(3-hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo- nih.govbenzothieno[2',3':4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde, which showed 94% inhibition of the recombinant enzyme at a 0.1 µM concentration. nih.govmyskinrecipes.com A significant advantage of these compounds was their excellent selectivity over the related enzyme 17β-HSD2 and a lack of estrogenic effects. nih.govmyskinrecipes.com
Table 2: Thieno[2,3-d]pyrimidin-4(3H)-one Analogue as a 17β-HSD1 Inhibitor
| Compound | Target Enzyme | Test Concentration | % Inhibition | Selectivity |
|---|---|---|---|---|
| 4-(3-hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo- nih.govbenzothieno[2',3':4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde | 17β-HSD1 | 0.1 µM | 94% | High selectivity over 17β-HSD2; non-estrogenic. nih.gov |
Inhibition of DNA Repair Protein (REV7) Interaction
REV7 is a versatile protein involved in multiple DNA damage response pathways, including translesion synthesis and double-strand break repair. nih.gov It acts as a key component of the Shieldin complex, which regulates the choice between different DNA repair mechanisms. nih.gov By inhibiting the interaction of REV7 with other proteins, it is possible to sensitize cancer cells to DNA-damaging chemotherapeutic agents.
A high-throughput screening effort led to the identification of the first small-molecule inhibitors targeting the interaction between REV7 and the REV3L subunit of DNA polymerase ζ. One such inhibitor, a thieno[2,3-d]pyrimidin-4(3H)-one derivative named JH-RE-06, was identified as an inhibitor of this protein-protein interaction. An optimized analog of this compound was shown to bind directly to REV7. Functionally, this inhibition led to a lower survival rate of HeLa cells when treated with the chemotherapy drug cisplatin, demonstrating that blocking the REV7/REV3L interaction can chemosensitize cancer cells.
Miscellaneous Biological Activities
The thienopyrimidine scaffold has been associated with a wide array of other biological activities, underscoring its importance in drug discovery. nih.gov
Anticancer and Anti-proliferative Activity: Numerous studies have highlighted the anticancer potential of thienopyrimidine derivatives. A series of novel thieno[2,3-d]pyrimidine derivatives showed inhibitory effects against the MDA-MB-231 breast cancer cell line. Specifically, N-(2-chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine exhibited an IC₅₀ of 27.6 μM, which was comparable to the positive control, paclitaxel. Other analogues have shown activity against various cancer cell lines, including A549 (lung cancer), NCI-H1975 (lung cancer), and MCF-7 (breast cancer).
Kinase Inhibition: The thienopyrimidine structure is recognized as a valuable scaffold for developing kinase inhibitors, which are crucial in cancer therapy. nih.gov It can effectively bind to the ATP sites in kinases. nih.gov Thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR) L858R/T790M mutant, which is associated with resistance to some cancer therapies. One of the most promising compounds from this series displayed an IC₅₀ value of 13 nM against the EGFR mutant and showed over 76-fold selectivity compared to wild-type EGFR.
Anti-infective Properties: Thienopyrimidines have demonstrated broad-spectrum anti-infective capabilities. nih.gov
Antibacterial: A high-throughput screen identified thienopyrimidine compounds that selectively inhibited Helicobacter pylori, a bacterium linked to gastritis and gastric cancer. nih.gov The mechanism of action was determined to be the inhibition of the respiratory complex I subunit NuoD, an enzyme uniquely essential for ATP synthesis in this bacterium. nih.gov
Antifungal, Antiparasitic, and Antiviral: Reviews of the thienopyrimidine scaffold have consistently noted its potential in developing agents with antifungal, antiparasitic (including antiplasmodial), and antiviral properties. nih.govnih.govmyskinrecipes.com
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively explored as non-acidic anti-inflammatory agents, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that are often associated with gastrointestinal side effects.
A study investigating a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives demonstrated their significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema test in rats. nih.gov One of the most potent compounds, 4c , exhibited a notable reduction in paw edema, with protection percentages of 35%, 36%, and 42% at 1, 2, and 3 hours, respectively. nih.gov This activity was comparable to that of the standard drug, diclofenac (B195802). nih.gov The mechanism of action for these compounds was linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, with compound 4c reducing PGE2 levels to 19 pg/mL, a value close to that of diclofenac (12 pg/mL). nih.gov Other analogues, such as 4f , 4a , 4i , and 4e , also showed significant anti-inflammatory effects. nih.gov
Another series of thieno[2,3-d]pyrimidine derivatives was evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The ester 4 and the phenyl-substituted acetohydrazide 11 displayed high selectivity for COX-2, with selectivity indices (SI) of 137.37 and 132.26, respectively. nih.gov This selectivity is noteworthy as it is approximately 28 times more selective than diclofenac. nih.gov Furthermore, compound 6o , which was the most potent 15-lipoxygenase (15-LOX) inhibitor in the series, also demonstrated COX-2 selectivity five times greater than diclofenac and significantly reduced nitric oxide (NO) production. nih.gov
The anti-inflammatory potential of pyrrolo[2,3-d]pyrimidine analogs, which share a similar fused heterocyclic core, has also been investigated. rsc.org Several of these compounds exhibited significant inhibition of the COX-2 enzyme, with activity profiles comparable to ibuprofen. rsc.org
Table 1: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Analogues
| Compound | In vivo Anti-inflammatory Activity (% Protection at 3h) | PGE2 Concentration (pg/mL) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| 4c | 42% nih.gov | 19 nih.gov | - |
| 4f | - | - | - |
| 4a | - | - | - |
| 4i | - | - | - |
| 4e | - | - | - |
| Diclofenac | - | 12 nih.gov | 4.73 nih.gov |
| Ester 4 | - | - | 137.37 nih.gov |
| Acetohydrazide 11 | - | - | 132.26 nih.gov |
| 6o | - | - | >5 times Diclofenac nih.gov |
| Celecoxib | - | - | 219.25 nih.gov |
Antioxidant Activity
The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been evaluated through various in vitro assays, highlighting their potential to scavenge free radicals.
A series of novel 4-substituted-thieno[2,3-d]-pyrimidin-4-yl-amines were synthesized and tested for their antioxidant activity using 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide, and nitric oxide radical scavenging methods. ultraphysicalsciences.org Several compounds, including SLNA2 , SLNA3 , SLNA4 , SLNA7 , and SLNA9 , were identified as having good antioxidant potential. ultraphysicalsciences.org In the hydrogen peroxide scavenging assay, compounds SLNA2 , SLNA3 , and SLNA9 demonstrated notable activity with 60%, 61%, and 62% inhibition, respectively. ultraphysicalsciences.org In the nitric oxide radical scavenging assay, compound SLNA9 was particularly effective, showing 79% inhibition. ultraphysicalsciences.org
Further research into thieno[2,3-d]pyrimidines has also pointed to their role in synthesizing antioxidant agents. nih.gov The synthesis of various derivatives has been explored with the aim of developing compounds with potent antioxidant capabilities. researchgate.net
Table 2: Antioxidant Activity of 4-Substituted-thieno[2,3-d]-pyrimidin-4-yl-amines
| Compound | Hydrogen Peroxide Scavenging (% Inhibition) | Nitric Oxide Radical Scavenging (% Inhibition) |
|---|---|---|
| SLNA2 | 60% ultraphysicalsciences.org | Moderate Activity ultraphysicalsciences.org |
| SLNA3 | 61% ultraphysicalsciences.org | Moderate Activity ultraphysicalsciences.org |
| SLNA9 | 62% ultraphysicalsciences.org | 79% ultraphysicalsciences.org |
| SLNA6 | Moderate Activity ultraphysicalsciences.org | Moderate Activity ultraphysicalsciences.org |
| SLNA7 | Moderate Activity ultraphysicalsciences.org | Moderate Activity ultraphysicalsciences.org |
| SLNA10 | Moderate Activity ultraphysicalsciences.org | Moderate Activity ultraphysicalsciences.org |
5-HT1A Receptor Ligand Activity
Derivatives of the thieno[2,3-d]pyrimidine system have been investigated for their affinity and selectivity as ligands for the serotonin (B10506) 5-HT1A receptor, a key target in the treatment of anxiety and depression.
A study on a series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed high-affinity ligands for the 5-HT1A receptor. nih.gov The most potent compound, 3-amino-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (70) , displayed an exceptionally low IC50 value of 0.3 nM. nih.gov This compound also showed a selectivity of 24 for the 5-HT1A receptor over the α1-adrenoceptor. nih.gov The presence of an amino group at the N3 position of the thienopyrimidine system was found to be crucial for this high affinity and selectivity. nih.gov Another derivative, compound 73 , where the 2-methoxyphenyl group was replaced by a pyrimidine ring, exhibited even better selectivity with a ratio of 74, although its affinity was slightly lower at 6.8 nM. nih.gov
The (2-methoxyphenyl)piperazine moiety itself is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. nih.govmdpi.com
Table 3: 5-HT1A Receptor Affinity of Thieno[2,3-d]pyrimidine Analogues
| Compound | 5-HT1A Receptor Affinity (IC50, nM) | Selectivity (α1/5-HT1A) |
|---|---|---|
| 70 | 0.3 nih.gov | 24 nih.gov |
| 73 | 6.8 nih.gov | 74 nih.gov |
| 46 | 24 nih.gov | 2 nih.gov |
| 49 | 226 nih.gov | 5 nih.gov |
| 74 | 0.8 nih.gov | 45 nih.gov |
Microtubule Targeting Effects
Microtubules are crucial components of the cellular cytoskeleton and are validated targets for anticancer drug development. Thieno[2,3-d]pyrimidine and its isomers have been identified as potent microtubule targeting agents.
Isosteric thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine analogs have been designed as dual receptor tyrosine kinase (RTK) and tubulin inhibitors. aacrjournals.org These compounds demonstrated a significant increase in microtubule depolymerizing potency compared to their lead compounds. aacrjournals.org Specifically, compounds AG95 and AG370 showed potent microtubule depolymerizing activity with IC50 values of 7.0 ± 2.7 nM and 7.6 ± 2.1 nM, respectively. aacrjournals.org Further modifications at the 4-anilino position led to compounds AG372 and AG337 , which exhibited an optimal balance of microtubule depolymerizing activity (IC50 = 4.3 ± 1.6 nM and 3.4 ± 0.9 nM, respectively) and RTK inhibition. aacrjournals.org These findings highlight the potential of the thienopyrimidine scaffold in the development of dual-acting antitumor agents. aacrjournals.org
Table 4: Microtubule Depolymerizing Activity of Thienopyrimidine Analogues
| Compound | Microtubule Depolymerizing Potency (IC50, nM) |
|---|---|
| AG95 | 7.0 ± 2.7 aacrjournals.org |
| AG370 | 7.6 ± 2.1 aacrjournals.org |
| AG372 | 4.3 ± 1.6 aacrjournals.org |
| AG337 | 3.4 ± 0.9 aacrjournals.org |
| AG85 (Lead) | 96.6 ± 5.3 aacrjournals.org |
| AG20 (Lead) | 183 ± 3.4 aacrjournals.org |
Computational and in Silico Studies
Molecular Docking Studies
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine and its analogs, docking studies have been crucial in elucidating their interactions with various protein targets, particularly within the ATP-binding pocket of kinases.
Ligand-Protein Interactions with Kinase Targets (e.g., VEGFR-2, HSP90, c-Met TKs, FGFR-1, JAK2)
The thieno[2,3-d]pyrimidine (B153573) core serves as a versatile scaffold that anchors the molecule within the ATP-binding site of various kinases, typically through hydrogen bonds with the hinge region of the enzyme. The N-(2-methoxyphenyl) substituent then explores adjacent hydrophobic pockets, contributing to both potency and selectivity.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis. Docking studies on thieno[2,3-d]pyrimidine derivatives reveal a consistent binding pattern. The pyrimidine (B1678525) ring's N-1 nitrogen and the 4-amino group are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of a key cysteine residue (Cys919) in the hinge region. nih.govnih.govnih.gov Additional interactions, such as hydrogen bonds with Asp1046 and Glu885, are crucial for stabilizing the complex. nih.govresearchgate.net The methoxyphenyl group extends into a hydrophobic region, further enhancing binding affinity. wum.edu.pk
c-Met TKs: The c-Met tyrosine kinase is another important cancer target. A series of thieno[2,3-d]pyrimidines has been synthesized and evaluated for c-Met inhibition, with some compounds showing IC₅₀ values in the nanomolar range. researchgate.net Docking simulations for these compounds would place the thieno[2,3-d]pyrimidine core in the ATP binding site, establishing canonical hinge region interactions, while substituted aryl groups at other positions would engage with residues in the deeper hydrophobic pocket to confer potency and selectivity. researchgate.net
FGFR-1: Fibroblast Growth Factor Receptor 1 (FGFR-1) is implicated in various cancers. Molecular docking of thieno[2,3-d]pyrimidin-4-one derivatives into the FGFR catalytic site has been performed to rationalize their biological activity. nih.gov These studies show the compounds occupying the ATP-binding pocket, with the core scaffold forming hydrogen bonds with the hinge region, a common feature for kinase inhibitors of this class. nih.gov
JAK2: Janus kinase 2 (JAK2) is a critical component of signaling pathways involved in myeloproliferative neoplasms. In silico target prediction has identified JAK2 as a high-probability target for thienopyrimidine derivatives. Subsequent molecular docking studies against various JAK2 crystal structures (e.g., PDB: 5AEP, 4C62, 3ZMM) confirmed this affinity. A key interaction identified in these models is the formation of hydrogen bonds and hydrophobic interactions with the amino acid Leu932 in the active site.
Table 1: Predicted Interactions of Thieno[2,3-d]pyrimidine Scaffold with Kinase Targets
| Target Kinase | Key Interacting Residues | Type of Interaction | PDB Codes Used in Studies |
| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding, Hydrophobic | 3VHE, 4ASD |
| HSP90 | Asp54 | Hydrogen Bonding, Salt Bridge | 2WI6, 2XJX |
| c-Met | (Predicted Hinge Region) | Hydrogen Bonding | Not Specified |
| FGFR-1 | (Predicted Hinge Region) | Hydrogen Bonding | Not Specified |
| JAK2 | Leu932, Lys857, Ser936 | Hydrogen Bonding, Hydrophobic | 5AEP, 4C62, 3ZMM |
Binding Affinity Prediction for Other Biological Targets
Beyond the kinases listed above, computational studies have explored the interaction of thieno[2,3-d]pyrimidines with other important cancer-related targets.
PI3K (Phosphoinositide 3-kinase): Docking studies of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives into the PI3K active site showed a binding mode comparable to known inhibitors. The morpholine (B109124) ring is crucial for binding to a valine residue (e.g., Val851 in PI3Kα) in the hinge region.
FLT3 (FMS-like tyrosine kinase 3): Thieno[2,3-d]pyrimidine analogs have been docked into the active site of FLT3. These studies identified key interactions with residues such as Leu616, Cys694, Glu661, and Asp829, which are a mix of hydrogen bonds and hydrophobic contacts.
EGFR (Epidermal Growth Factor Receptor): As bioisosteres of the quinazoline (B50416) core found in many EGFR inhibitors, thieno[2,3-d]pyrimidines have been extensively modeled. Docking studies confirm their ability to bind to the EGFR active site, mimicking the binding mode of drugs like gefitinib (B1684475) and erlotinib. semanticscholar.org
Table 2: Predicted Binding Affinities for Thieno[2,3-d]pyrimidine Derivatives
| Target | Derivative Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| JAK2 (PDB: 5AEP) | 3-amino-2-phenylamino derivative | -6.39 | Not specified |
| JAK2 (PDB: 4C62) | 3-amino-2-phenylamino derivative | -5.24 | Leu932 |
| JAK2 (PDB: 3ZMM) | 3-amino-2-phenylamino derivative | -6.02 | Leu932 |
| FLT3 | Acetohydrazide derivative | -9.01 | Leu616, Cys694 |
| VEGFR-2 | Cyanopyridone derivative | -15.2 | Cys1045, Asp1046, Glu885 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activity. For the thieno[2,3-d]pyrimidine class, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify key structural features essential for inhibitory activity against kinases like EGFR. These models generate contour maps that indicate regions where steric bulk, electrostatic charge, or hydrophobic character can be modified to enhance potency. Such analyses provide a rational basis for designing new derivatives with improved biological profiles. nih.gov
Molecular Dynamics (MD) Simulations
To assess the stability of the binding modes predicted by molecular docking, molecular dynamics (MD) simulations are often performed. Several studies on thieno[2,3-d]pyrimidine derivatives complexed with kinases like VEGFR-2 and Hsp90 have utilized MD simulations. These simulations, often run for nanoseconds, track the movements of the ligand and protein atoms over time. The results can confirm that the key interactions observed in the initial dock, such as hydrogen bonds to the hinge region, are maintained throughout the simulation, indicating a stable binding complex. This provides greater confidence in the predicted binding mode and the inhibitory potential of the compound.
Target Prediction Methodologies
In the early stages of drug discovery, computational tools can predict potential biological targets for a given compound. For thieno[2,3-d]pyrimidine derivatives, web-based platforms like Swiss Target Prediction have been used. These tools operate on the principle of chemical similarity, comparing the query molecule to a database of known active compounds. For one thienopyrimidine derivative, this methodology predicted kinases as the most probable target class with high confidence (66.7%), with JAK2 being the most likely specific kinase within that class. Such predictions help to prioritize experimental testing and uncover novel mechanisms of action.
In Silico Screening for Enzyme and Receptor Binding
In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds against a specific protein target. This approach has been applied to the thieno[2,3-d]pyrimidine scaffold, where rationally designed libraries of derivatives are docked into the active sites of target kinases like FLT3 or VEGFR-2. researchgate.net This process allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinities and the most favorable interaction profiles, streamlining the drug discovery process and reducing the reliance on extensive and costly high-throughput screening. researchgate.net
Rational Design and Development of N 2 Methoxyphenyl Thieno 2,3 D Pyrimidin 4 Amine Analogues for Enhanced Therapeutic Potential
Bioisosteric Modification Strategies
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of drug design. In the context of the thieno[2,3-d]pyrimidine (B153573) scaffold, this strategy is frequently employed to modulate biological activity, improve pharmacokinetic properties, and explore new chemical space.
Thienopyrimidines themselves are considered bioisosteres of purines and quinazolines, which allows them to interact with biological targets that recognize these endogenous or drug-like structures. ijacskros.comnih.gov Further modifications often involve replacing the thiophene (B33073) ring with other five- or six-membered heterocycles. For instance, in the development of Notum inhibitors, a furanopyrimidine core was successfully used as a bioisosteric replacement for the thienopyrimidine scaffold. nih.gov While the initial furan-based analogue was less potent, strategic substitution (replacing a methyl with a trifluoromethyl group) restored potent inhibitory activity in the more polar furanopyrimidine template. nih.gov This highlights how bioisosteric replacement, coupled with substituent optimization, can lead to novel and potent compounds.
Another example involves the isosteric relationship between the thiophene-phenyl rings, which makes thienopyrimidines effective surrogates for the quinazoline (B50416) core structure, a common motif in kinase inhibitors. ijacskros.com This strategy allows researchers to leverage existing structure-activity relationship (SAR) data from quinazoline-based drugs to accelerate the design of new thienopyrimidine analogues.
Scaffold Hopping Design Approaches
Scaffold hopping is a computational or rational design strategy that aims to identify novel core structures (scaffolds) that maintain the essential three-dimensional arrangement of key pharmacophoric features of a known active compound. This approach is valuable for discovering compounds with new intellectual property, different physicochemical properties, or improved biological profiles.
A notable application of this strategy led to the development of novel thienopyrimidine derivatives as potent and selective PI3Kδ inhibitors for B-cell malignancies. researchgate.net By employing a scaffold hopping design strategy, researchers identified the thienopyrimidine core as a viable alternative to existing PI3Kδ inhibitor scaffolds, leading to the discovery of promising new drug candidates. researchgate.net
In a different study, scaffold hopping was used to move from thienopyrimidine-based carboxylic acids to identify furano[2,3-d]pyrimidine amides as potent inhibitors of Notum, a key regulator of the Wnt signaling pathway. nih.gov This transition to a new scaffold, supported by X-ray crystallography, enabled the development of inhibitors with distinct structural features and properties suitable for exploring Wnt signaling in the central nervous system. nih.gov
Optimization of Substituent Effects
Once a core scaffold like thieno[2,3-d]pyrimidine is selected, the systematic modification of its substituents is crucial for fine-tuning its biological activity. Structure-activity relationship (SAR) studies are conducted to understand how different functional groups at various positions on the scaffold influence potency and selectivity.
For instance, in the development of VEGFR-2 inhibitors, exploration of substituents on the phenyl ring of a thienopyrimidine lead revealed that the para position was highly amenable to a diverse range of functional groups, in terms of both size and physical properties, without significant loss of potency. researchgate.net In contrast, modifications at other positions often led to reduced activity.
A separate study on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors demonstrated the significant impact of substituents at the 4-position of the pyrimidine (B1678525) ring. nih.govbohrium.com As shown in the table below, modifying the aniline (B41778) moiety led to substantial changes in inhibitory activity. Compound 17f , featuring a 4-fluoro-3-methylaniline (B1294958) group, exhibited the highest cytotoxic activity and potent VEGFR-2 inhibition, comparable to the reference drug Sorafenib. nih.govbohrium.com
| Compound | Substituent at 4-position | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|---|
| 17c | 4-Chloro-3-(trifluoromethyl)aniline | 0.41 ± 0.05 | 6.10 ± 0.34 | 8.30 ± 0.51 |
| 17f | 4-Fluoro-3-methylaniline | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| 17g | 4-Chloro-3-methylaniline | 0.33 ± 0.02 | 4.30 ± 0.21 | 6.80 ± 0.37 |
| 17i | 3-Chloro-4-fluoroaniline | 0.29 ± 0.01 | 3.70 ± 0.19 | 5.20 ± 0.28 |
| Sorafenib | - | 0.23 ± 0.04 | 3.90 ± 0.22 | 5.50 ± 0.31 |
Data sourced from Bioorganic Chemistry, 2021. nih.gov
Design of Hybrid Compounds (e.g., Thienopyrimidine-Sulfonamide Hybrids)
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, dual activity, or an improved pharmacological profile. rsc.org The combination of the thieno[2,3-d]pyrimidine core with a sulfonamide moiety is a well-explored strategy. Sulfonamides are key functional groups in many carbonic anhydrase inhibitors and other therapeutic agents. nih.gov
Researchers have designed and synthesized thienopyrimidine-sulfonamide hybrids as potential anticancer and antiprotozoal agents. rsc.orgmdpi.com The rationale is that the thienopyrimidine scaffold can act as a dihydrofolate reductase (DHFR) inhibitor, while the sulfonamide moiety provides an additional pharmacophore, potentially leading to a synergistic effect. rsc.orgelsevierpure.com
In one study, a series of thienopyrimidine derivatives linked to a sulfonamide group were evaluated as carbonic anhydrase (CA) inhibitors. nih.gov The sulfonamide moiety is crucial for coordinating with the zinc ion in the enzyme's active site. Compound 5p from this series showed potent, nanomolar inhibition against several CA isoforms. nih.gov
| Compound | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |
|---|---|---|---|
| 5b | 19.8 | 30.1 | 6.4 |
| 5g | 9.8 | 25.5 | 5.8 |
| 5l | 25.6 | 16.1 | 8.8 |
| 5p | 8.9 | 20.3 | 4.9 |
Data represents inhibitory activity (Kᵢ) against human carbonic anhydrase (CA) isoforms. Sourced from Bioorganic & Medicinal Chemistry, 2021. nih.gov
Development of Multi-Targeting Agents (e.g., Dual Kinase Inhibitors)
Designing single molecules that can modulate multiple biological targets simultaneously is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. nih.gov The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile template for creating such multi-targeting agents.
One research effort focused on developing 6-substituted thieno[2,3-d]pyrimidines as agents that inhibit both cytosolic and mitochondrial one-carbon metabolism. nih.govacs.org These compounds were found to target both glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.govacs.org
In another example, intensive SAR studies led to the identification of a thieno[3,2-d]pyrimidine (B1254671) derivative (26 ) as a potent dual inhibitor of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). drugbank.com This compound not only inhibited wild-type FLT3 but also recalcitrant mutants that confer drug resistance, demonstrating its potential against highly invasive cancers and acute myeloid leukemia (AML). drugbank.com
Structural Optimization for Specific Selectivity and Potency
A primary goal in drug development is to optimize a lead compound to maximize its potency against the intended target while minimizing activity against off-targets, thereby increasing selectivity and reducing potential side effects. This is often an iterative process involving structural modifications guided by SAR and molecular modeling.
In the pursuit of potent VEGFR-2 inhibitors, researchers successfully diminished the off-target activity against EGFR, which was present in an initial thienopyrimidine lead series. researchgate.net This optimization is critical because non-selective kinase inhibition can lead to toxicity.
Another study details the design and optimization of a series of 4-substituted thieno[2,3-d]pyrimidine derivatives as highly potent VEGFR-2 inhibitors. bue.edu.eg Guided by the crystal structure of a related inhibitor, compounds were designed to form specific interactions within the kinase's ATP-binding pocket. This rational approach led to the development of compounds 8b and 8e , which exhibited exceptionally potent inhibitory activity with IC₅₀ values in the low nanomolar range. bue.edu.eg
| Compound | VEGFR-2 IC₅₀ (nM) |
|---|---|
| 7d | 18.0 |
| 7e | 15.0 |
| 7f | 14.0 |
| 8b | 5.0 |
| 8e | 3.9 |
| 8g | 16.0 |
| 15c | 18.0 |
Data sourced from a 2021 study on potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors. bue.edu.eg
Similarly, extensive optimization of a thieno[3,2-d]pyrimidine core led to the discovery of highly selective inhibitors of cyclin-dependent kinase 7 (CDK7). nih.gov The research found that incorporating a thiophene core was critical for achieving remarkable selectivity, and adding a fluorine atom to a piperidine (B6355638) ring substituent enhanced metabolic stability, resulting in a promising lead candidate for cancer therapy. nih.gov
Future Research Directions and Emerging Therapeutic Implications
Identification of Novel Molecular Targets
The thieno[2,3-d]pyrimidine (B153573) core is a well-established pharmacophore for kinase inhibition, and derivatives have shown activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). researchgate.netnih.govnih.gov Future research on N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine will likely focus on identifying novel and specific molecular targets to expand its therapeutic applications.
One promising avenue is the exploration of its inhibitory activity against emerging cancer targets. For instance, Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia, and thienopyrimidine-based analogues have shown a promising inhibitory profile against this kinase. semanticscholar.orgnih.gov A comprehensive screening of this compound and its derivatives against a broad panel of kinases could reveal unexpected and potent inhibitory activities against less-explored targets.
Beyond oncology, the anti-inflammatory and neuroprotective potential of this scaffold suggests that novel targets in these therapeutic areas should be investigated. myskinrecipes.com Atypical protein kinase C (aPKC) isoforms, for example, are implicated in vascular permeability and inflammation, and thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of these kinases. nih.gov Further studies could elucidate the specific molecular interactions of this compound with targets involved in inflammatory and neurodegenerative diseases.
Table 1: Potential Novel Molecular Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | Fms-like tyrosine kinase 3 (FLT3) | Thienopyrimidine scaffold has shown inhibitory activity against FLT3. semanticscholar.orgnih.gov |
| Oncology | Cyclin-Dependent Kinases (CDKs) | Thienopyrimidine derivatives are known to inhibit various CDKs involved in cell cycle regulation. |
| Inflammation | Atypical Protein Kinase C (aPKC) | The scaffold has been shown to inhibit aPKC, which is involved in inflammatory processes. nih.gov |
| Neurodegeneration | Glycogen Synthase Kinase 3 (GSK-3) | GSK-3 is a key target in neurodegenerative diseases, and kinase inhibitors often show cross-reactivity. |
Development of Highly Selective Thienopyrimidine Derivatives
A significant challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. The development of highly selective derivatives of this compound is a critical area for future research. Structure-activity relationship (SAR) studies are instrumental in guiding the design of such selective compounds.
The 4-anilino substitution on the thieno[2,3-d]pyrimidine core is a key determinant of kinase binding and selectivity. The nature and position of substituents on the phenyl ring can significantly influence the inhibitory profile. The 2-methoxyphenyl group in the title compound likely plays a crucial role in orienting the molecule within the ATP-binding pocket of target kinases. Systematic modification of this group, for instance, by altering the position or nature of the substituent, can lead to derivatives with enhanced selectivity for specific kinases. researchgate.net
Computational modeling and structure-based drug design will be invaluable in this endeavor. By understanding the binding modes of this compound with various kinases, researchers can rationally design modifications to enhance interactions with the desired target while minimizing interactions with off-targets. For example, replacing the phenyl ring with other heterocyclic systems or introducing conformational constraints could lead to derivatives with improved selectivity profiles.
Exploration of Combination Therapies
Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects and overcoming drug resistance. The development of combination regimens involving this compound or its selective derivatives holds significant therapeutic promise.
Given its likely role as a kinase inhibitor, combining this compound with standard-of-care chemotherapeutic agents or other targeted therapies is a logical next step. For instance, combining a VEGFR inhibitor from the thienopyrimidine class with cytotoxic agents has shown promise in preclinical models. nih.govbohrium.com Similarly, dual targeting of pathways such as the PI3K/mTOR and EGFR pathways can be more effective than single-agent therapy.
Future research should focus on identifying rational combination strategies based on the specific molecular targets of this compound derivatives. Preclinical studies in relevant cancer cell lines and animal models will be necessary to evaluate the efficacy and safety of these combinations. The goal is to identify synergistic interactions that lead to enhanced tumor cell killing, delayed onset of resistance, and an acceptable safety profile.
Table 2: Potential Combination Therapy Strategies
| Compound Class | Rationale for Combination | Potential Cancer Indication |
| Cytotoxic Chemotherapy | Complementary mechanisms of action to overcome resistance. | Solid tumors (e.g., lung, colon, breast) |
| Other Kinase Inhibitors | Dual blockade of oncogenic signaling pathways. | Cancers with known pathway cross-talk. |
| Immunotherapy | Enhance anti-tumor immune response by targeting tumor cell signaling. | Various solid and hematological malignancies. |
Advanced Synthetic Methodologies for Chemical Library Generation
The efficient synthesis of diverse chemical libraries is crucial for the discovery of novel and improved therapeutic agents. Future research in the area of this compound will benefit from the development of advanced synthetic methodologies for the rapid generation of analog libraries.
The Gewald reaction is a well-established and versatile method for the synthesis of the initial 2-aminothiophene precursor required for the thieno[2,3-d]pyrimidine core. nih.govresearchgate.net Subsequent cyclization to form the pyrimidine (B1678525) ring can be achieved through various methods, including the Dimroth rearrangement. scielo.br
To facilitate the generation of large and diverse libraries, solid-phase synthesis and diversity-oriented synthesis approaches can be employed. researchgate.net These techniques allow for the systematic variation of different substituents on the thienopyrimidine scaffold, including the N-aryl group at the 4-position and other positions on the thiophene (B33073) and pyrimidine rings. The development of robust and high-throughput synthetic routes will accelerate the exploration of the chemical space around this compound and the identification of derivatives with optimized therapeutic properties. Multi-component reactions also offer an efficient strategy for the rapid assembly of complex thienopyrimidine structures from simple starting materials.
Q & A
Q. Critical Variables :
- Temperature : Higher temperatures (e.g., 80–100°C) accelerate SNAr but may degrade heat-sensitive intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl amination .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility, while isopropyl alcohol is used for milder conditions .
Data Example : Derivatives with methoxyphenyl substituents achieve yields of 83–86% under optimized conditions .
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Focus
Structural confirmation relies on:
Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Absorptions for C=N (1608 cm⁻¹) and NH₂ (3445 cm⁻¹) confirm the thienopyrimidine core .
X-ray Crystallography : Resolves 3D conformation, revealing dihedral angles between the thienopyrimidine ring and methoxyphenyl substituent (e.g., 45–60°) .
Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 314) validate the formula .
Advanced Tip : Computational modeling (DFT) predicts electronic properties and binding conformations to biological targets .
How can microwave-assisted synthesis improve the efficiency of producing this compound?
Advanced Research Focus
Microwave irradiation enhances reaction kinetics and selectivity:
- Reduced Reaction Time : Cyclocondensation steps complete in minutes vs. hours under conventional heating .
- Higher Yields : Microwave conditions minimize side reactions (e.g., oxidation), achieving >85% purity .
- Energy Efficiency : Lower solvent volumes and controlled temperature profiles reduce energy consumption .
Case Study : Microwave synthesis of analogous thienopyrimidines reduced reaction times by 70% while maintaining yields >80% .
What strategies are used to resolve contradictions in biological activity data across different studies?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ values) arise from:
Assay Variability : Differences in cell lines (e.g., A549 vs. MDA-MB-435) or endpoint measurements (e.g., MTT vs. ATP assays) .
Compound Purity : Impurities >5% can skew results; HPLC or LC-MS validation is essential .
Pharmacokinetic Factors : Solubility (logP ~2.5–3.5) and metabolic stability influence in vivo vs. in vitro outcomes .
Q. Resolution Workflow :
- Standardize assay protocols (e.g., NIH/NCATS guidelines).
- Validate compound purity via orthogonal methods (NMR + HRMS).
- Compare data using normalized metrics (e.g., % inhibition at fixed concentrations) .
How do substitutions on the thienopyrimidine core influence the compound's inhibitory activity against specific enzymes?
Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:
- 2-Methoxyphenyl Group : Enhances binding to kinase ATP pockets (e.g., EGFR/HER2) via H-bonding with methoxy oxygen .
- Thieno Ring Modifications : Fluorine or methyl groups at the 5/6 positions improve metabolic stability but may reduce solubility .
- Amine Substituents : Bulky groups (e.g., cyclohexyl) increase selectivity for tubulin over off-target kinases .
Key Finding : N-(2-methoxyphenyl) derivatives show 10-fold higher potency against EGFR (IC₅₀ = 12 nM) compared to unsubstituted analogs .
What are the key considerations in designing in vitro assays to evaluate the compound's mechanism of action?
Advanced Research Focus
Assay design must address:
Target Engagement : Use fluorescent probes (e.g., ADP-Glo™) to measure kinase inhibition .
Cellular Permeability : Adjust DMSO concentrations (<0.1%) to avoid membrane disruption .
Off-Target Effects : Profile against panels of 50+ kinases to assess selectivity .
Data Reproducibility : Include positive controls (e.g., gefitinib for EGFR) and triplicate measurements .
Q. Example Protocol :
- Tubulin Polymerization Assay : Monitor fluorescence intensity (ex/em 355/460 nm) with 1–10 µM compound .
- Binding Affinity : SPR or ITC quantifies KD values, with tighter binding (KD < 100 nM) indicating therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
